Caffeine, 8-((3-methoxypropyl)amino)-

Description

Contextualizing Purine (B94841) Alkaloids and Methylxanthine Scaffolds

Purine alkaloids are a group of naturally occurring nitrogen-containing compounds characterized by a fundamental purine ring structure. nih.gov This family of molecules, which includes caffeine (B1668208), theobromine, and theophylline (B1681296), is widely found in various plant species. researchgate.net The core of these compounds is the methylxanthine scaffold, a bicyclic structure composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govnih.gov The physiological effects of these compounds are largely attributed to this unique chemical architecture, which allows them to interact with various biological targets within the body. nih.gov

The biosynthesis of these alkaloids typically originates from xanthosine, a derivative of purine metabolism. researchgate.net Through a series of enzymatic reactions, methyl groups are added to the xanthine (B1682287) core, leading to the formation of various methylxanthines. researchgate.netnih.gov Caffeine, chemically known as 1,3,7-trimethylxanthine, is one of the most recognized members of this class. evitachem.comwikipedia.org

Significance of C8 Modification in Caffeine Scaffold Design for Biological Exploration

The caffeine molecule possesses several positions where chemical modifications can be made to alter its properties. Among these, the C8 position of the purine ring has emerged as a particularly promising site for substitution. researchgate.net Strategic modifications at this position can significantly influence the compound's biological activity, leading to the development of derivatives with novel and sometimes enhanced pharmacological profiles. researchgate.netnih.gov

Researchers have explored a wide array of substituents at the C8 position, including alkyl, aryl, and amino groups. These modifications can impact the molecule's interaction with biological targets, such as adenosine (B11128) receptors and phosphodiesterases. wikipedia.orgresearchgate.netnih.gov The introduction of different functional groups at the C8 position allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can modulate its biological effects. nih.govresearchgate.net

Research Landscape of 8-Amino-Substituted Caffeine Analogues

Within the broader category of C8-substituted caffeine derivatives, those featuring an amino group at this position have garnered significant attention. researchgate.net The synthesis of these 8-amino-substituted caffeine analogues often involves the reaction of 8-bromocaffeine with various amines. evitachem.com This synthetic route provides a versatile platform for introducing a diverse range of amino-containing side chains.

The resulting 8-amino-caffeine derivatives have been investigated for a variety of potential biological activities. researchgate.netresearchgate.net The nature of the substituent attached to the amino group plays a crucial role in determining the specific properties of the resulting compound. This has led to the synthesis and evaluation of a wide spectrum of 8-amino-caffeine analogues, each with its unique chemical structure and potential for biological exploration. nih.govnih.gov

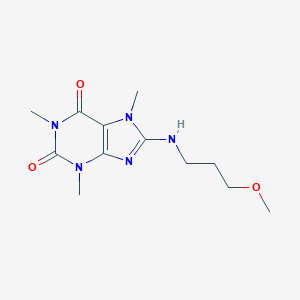

The compound at the center of this article, 8-((3-methoxypropyl)amino)-caffeine, falls squarely within this class of molecules. Its structure features a 3-methoxypropylamino group attached to the C8 position of the caffeine scaffold.

Structure

3D Structure

Properties

CAS No. |

95982-26-6 |

|---|---|

Molecular Formula |

C12H19N5O3 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C12H19N5O3/c1-15-8-9(14-11(15)13-6-5-7-20-4)16(2)12(19)17(3)10(8)18/h5-7H2,1-4H3,(H,13,14) |

InChI Key |

ZZQHGKMTMAORFI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

Canonical SMILES |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

Other CAS No. |

95982-26-6 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Caffeine, 8 3 Methoxypropyl Amino and Its Derivatives

Influence of the 8-Substituent on Biological Potency

The C8 position of the xanthine (B1682287) scaffold, which is unsubstituted in caffeine (B1668208), presents a prime site for chemical modification to enhance biological activity. researchgate.net The introduction of various substituents at this position significantly impacts the potency of caffeine derivatives. researchgate.netnih.govnih.gov For instance, the synthesis of 8-(substituted)aryloxycaffeine derivatives has been a key area of investigation. researchgate.netresearchgate.net

Studies have shown that the nature of the substituent at the C8 position can dramatically alter the compound's interaction with its biological targets. nih.gov For example, 8-phenyltheophylline (B1204217) demonstrates a 100-fold and 30-fold greater potency for A1 and A2 adenosine (B11128) receptors, respectively, compared to theophylline (B1681296). researchgate.net This highlights the substantial increase in potency achievable through C8 substitution. The introduction of aryl groups, in particular, has been shown to be a successful strategy for developing potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov

The biological activity of these derivatives is not solely dependent on the presence of a substituent but also on its specific chemical properties. For instance, in a series of 8-(substituted)aryloxycaffeine compounds, 8-(5-chloropyridin-3-yloxy)caffeine displayed notable inhibitory activity against Salmonella enteritidis, while 8-(quinolin-8-yloxy)caffeine was a potent inhibitor of topoisomerase II. researchgate.net This demonstrates that even subtle changes to the 8-substituent can lead to distinct biological profiles.

Correlation between Aminoalkyl Chain Length and Molecular Activity

The length of the aminoalkyl chain at various positions on the xanthine ring is another critical determinant of molecular activity. Early modifications to caffeine and theophylline involved elongating the 1,3-dimethyl groups to propyl or larger alkyl groups, which significantly enhanced affinity for adenosine receptors. nih.gov For example, replacing the 1,3-dimethyl groups with 1,3-dipropyl groups resulted in an approximately 20-fold increase in affinity at the rat A1 adenosine receptor. nih.gov

Further research has explored the impact of two-chain-length linkers at the C8 position. nih.gov A study investigating C8 substitutions on the caffeine core found that 8-(2-phenylethyl)-1,3,7-trimethylxanthine acted as a non-selective adenosine receptor antagonist. nih.gov By introducing various C8 two-chain-length linkers, researchers aimed to further enhance adenosine receptor affinity. nih.gov The results indicated that an unsubstituted benzyloxy linker led to the highest affinity for the A1 adenosine receptor, while a para-chloro-substituted phenoxymethyl (B101242) linker showed the best affinity for the A2A adenosine receptor. nih.gov The position of the oxygen atom within the linker was also found to be crucial, with the phenoxymethyl linker favoring A1 selectivity and the addition of a para-chloro substituent shifting the selectivity towards the A2A receptor. nih.gov

Structural Determinants for Adenosine Receptor Antagonism

The antagonist activity of xanthine derivatives at adenosine receptors is governed by specific structural features. nih.govnih.gov Caffeine and theophylline were the first identified adenosine receptor antagonists, though they exhibit only moderate selectivity. nih.gov Structural modifications are key to improving the potency and selectivity of these derivatives. nih.gov

Substitutions at the N1, N3, and C8 positions of the xanthine scaffold are particularly promising for creating compounds with selective potency for different adenosine receptor subtypes. nih.gov The C8 position, in particular, has a significant impact on enhancing the pharmaceutical properties of these compounds. nih.gov The chemical similarity between caffeine and adenosine allows caffeine to bind to adenosine receptors, but because they are not identical, caffeine acts as an antagonist, blocking the receptor without activating it. youtube.comyoutube.com This antagonism prevents the onset of drowsiness induced by adenosine. redalyc.org

The development of potent and selective adenosine receptor antagonists has been a major focus of research, leading to the synthesis of numerous 8-substituted xanthine derivatives that are significantly more potent than caffeine. nih.gov

Xanthine Scaffold Modifications and Receptor Binding Selectivity

Modifications to the core xanthine structure are crucial for achieving selectivity for different adenosine receptor subtypes. nih.gov While naturally occurring xanthines like caffeine are non-selective, synthetic derivatives have been developed with high selectivity for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov

Substitutions at the 1-, 3-, and 7-positions are generally well-tolerated for adenosine receptor binding, whereas substitutions at the 9-position are not. nih.gov For A2B receptor selectivity, substitutions at the 1-position with 2-phenylethyl or other alkyl/olefinic groups, and at the N-3 position with a hydrogen or methyl group, are favorable. nih.gov Furthermore, larger alkyl groups at the 1-position compared to the 3-position favor affinity at the human A2B receptor among 8-phenyl analogues. nih.gov

The nature of the substituent on the 8-phenyl ring also plays a role, with electron-rich rings being preferred for A2B receptor binding. nih.gov These findings provide valuable leads for the design of xanthines with specific receptor selectivity. nih.gov

Structural Requirements for Phosphodiesterase Inhibition

Xanthine derivatives, including caffeine, are known to act as phosphodiesterase (PDE) inhibitors. nih.govyoutube.comnih.gov This inhibition leads to an increase in intracellular levels of cyclic AMP and cyclic GMP. youtube.com The potency of xanthines as PDE inhibitors is influenced by their chemical structure.

For instance, a study comparing various 3-alkylxanthines and 1-methyl-3-alkylxanthines found a strong positive correlation between their ability to inhibit cyclic GMP PDE and their relaxant effect on tracheal smooth muscle. nih.gov The 1-methyl-3-alkylxanthines were consistently more potent than the corresponding 3-alkylxanthines as both PDE inhibitors and smooth muscle relaxants. nih.gov

Furthermore, different xanthine derivatives exhibit varying selectivity for different PDE isoforms. nih.gov For example, a study of four related xanthine derivatives found that propentofylline (B1679635) was the most potent inhibitor across the board, while torbafylline (B34038) showed the weakest inhibitory potency but with some selectivity for PDE I. nih.gov These findings suggest that the relaxant effects of xanthine derivatives on smooth muscle may be mediated by the inhibition of cyclic GMP PDE, in addition to the inhibition of cyclic adenosine monophosphate (cAMP) PDE. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Substituted Caffeine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of molecules with their biological activity. fiveable.me This approach is valuable in drug discovery for predicting the activity of new compounds and guiding the design of more potent and selective drug candidates. fiveable.me

In the context of 8-substituted caffeine analogues, QSAR studies can help to understand the structural requirements for their biological effects. By analyzing various molecular descriptors, QSAR models can predict the affinity of these compounds for adenosine receptors or their inhibitory activity against phosphodiesterases. These models can identify key structural features that contribute to the desired activity, thereby facilitating the rational design of new derivatives with improved therapeutic potential.

An article focusing on the chemical compound “Caffeine, 8-((3-methoxypropyl)amino)-” is forthcoming. The content will be structured around the provided outline, detailing the molecular mechanisms and interactions of this specific caffeine derivative. The information will be based on scientific findings related to its ligand-receptor binding dynamics and supramolecular interactions in aqueous environments. The article will exclude any information on dosage, administration, or safety profiles and will not use content from the specified websites. The tone will be professional and authoritative, with interactive data tables and numerical headings. All compound names mentioned will be listed in a table at the end.

Molecular Mechanisms and Interactions of Caffeine, 8 3 Methoxypropyl Amino

Interactions with Biological Macromolecules

The biological effects of 8-((3-methoxypropyl)amino)caffeine are predicated on its ability to interact with various large biological molecules, thereby influencing their function. These interactions can range from the binding to genetic material to the inhibition of key cellular enzymes.

DNA Intercalation and Stabilization Effects

While direct studies on the DNA intercalation of 8-((3-methoxypropyl)amino)caffeine are not extensively documented, research on related caffeine (B1668208) derivatives provides insights into its potential DNA-modifying capabilities. For instance, 8-methoxycaffeine (B1198898), a structurally similar compound, has been shown to induce DNA single-strand breaks, double-strand breaks, and DNA-protein crosslinks in isolated cell nuclei. nih.gov The effects of 8-methoxycaffeine were found to be comparable to those of ellipticine, a known inhibitor of DNA topoisomerase II, suggesting a potential mechanism of action involving interference with DNA replication and repair processes. nih.gov

Furthermore, caffeine itself has been observed to modulate the interaction of other molecules with DNA. It can hinder the intercalation of drugs like ethidium (B1194527) bromide into the DNA double helix. researchgate.net This effect is thought to occur through the direct binding of caffeine to the intercalating agent, which reduces the effective concentration of the agent available to bind to DNA. researchgate.net These findings suggest that 8-((3-methoxypropyl)amino)caffeine may also possess the ability to interact with DNA, potentially influencing its structure and its association with other molecules.

Enzyme Active Site Binding (e.g., B-RAF V600E Kinase)

The B-RAF kinase, particularly its V600E mutant form, is a critical enzyme in the MAPK signaling pathway and a key driver in various cancers, including melanoma. nih.govnih.gov The development of inhibitors for B-RAF V600E is a significant focus of anticancer drug discovery. nih.gov

Research into novel caffeine-based compounds has demonstrated their potential as B-RAF V600E inhibitors. A study on 8-caffeinyl-triazolylmethoxy hybrid conjugates, which share the core caffeine structure with 8-((3-methoxypropyl)amino)caffeine, revealed their ability to bind to the active site of the B-RAF V600E kinase. researchgate.net Molecular docking studies of one of the most active compounds in the series, designated as 22c, indicated a strong binding affinity to the enzyme's active site. researchgate.net This interaction suggests that the caffeine scaffold can be chemically modified to create potent and selective enzyme inhibitors. Given these findings, it is plausible that 8-((3-methoxypropyl)amino)caffeine could also be investigated for similar inhibitory activities against protein kinases like B-RAF V600E.

Interactions with Components of Lignocellulosic Material

Currently, there is no available scientific literature detailing the interactions between 8-((3-methoxypropyl)amino)caffeine and the components of lignocellulosic material, such as cellulose, hemicellulose, and lignin.

Mechanisms of Cytoprotective Action

A growing body of research indicates that C8-substituted caffeine derivatives possess significant antioxidant and cytoprotective properties. researchgate.netnih.gov These effects are crucial for protecting cells from damage induced by oxidative stress, a key factor in the aging process and various diseases.

The cytoprotective mechanisms of these caffeine derivatives are multifaceted. Studies on a range of C8-substituted analogues have shown their capacity to chelate ferrous ions, which are catalysts for the formation of reactive oxygen species (ROS). nih.gov By sequestering these ions, the compounds can prevent the initiation of damaging oxidative chain reactions.

Furthermore, these derivatives have demonstrated the ability to protect human red blood cells from oxidative hemolysis induced by free radical generators like AAPH. researchgate.netresearchgate.netnih.gov This protective effect is attributed to their ability to scavenge peroxyl radicals and inhibit the oxidation of hemoglobin. nih.gov The proposed mechanisms for this antioxidant activity include hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET). nih.govnih.gov The specific mechanism is likely influenced by the nature of the ROS and the polarity of the surrounding environment. nih.gov

Cellular and Preclinical in Vitro Studies of Caffeine, 8 3 Methoxypropyl Amino Analogues

Modulation of Cellular Proliferation and Viability

Anti-proliferative Activity in Cancer Cell Lines

Recent studies have highlighted the anti-proliferative effects of various chemical compounds, including caffeine (B1668208) analogues, on a range of cancer cell lines. While direct studies on 8-((3-methoxypropyl)amino)-caffeine are limited, research on related structures provides valuable insights into their potential mechanisms of action.

For instance, the anti-proliferative activity of certain compounds has been evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-468. In one study, a quinazolinone derivative, compound 19, demonstrated significant anti-proliferative effects with IC50 values around 4 µM in various breast cancer cell lines, including MDA-MB-468 and MCF-7. nih.gov Another study on magnoflorine (B1675912) showed it reduced the viability of MDA-MB-468 breast cancer cells with an IC50 of 187.32 µg/mL. mdpi.com Furthermore, the unacylated ghrelin analog, AZP-531, has been shown to inhibit the growth of MCF7 and MDA-MB-468 cells. elifesciences.org

The anti-proliferative effects of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One particular compound exhibited a strong anti-proliferative effect on the MCF-7 cell line. nih.gov

It is important to note that while these studies provide a framework for understanding anti-proliferative activity, the specific effects of 8-((3-methoxypropyl)amino)-caffeine on cell lines such as A549 (lung carcinoma), LN229 and U87 (glioblastoma), and A-375 (melanoma) require further dedicated investigation.

Inhibition of Cell Migration

Induction of Programmed Cell Death Pathways

Apoptosis Induction and Caspase Signaling Pathways (e.g., Caspase-3, Cyt-C, Bax/Bcl-2)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Several studies have indicated that caffeine and its derivatives can induce apoptosis through various signaling cascades.

Caffeine has been reported to induce apoptosis in a p53-dependent manner, leading to an increase in the expression of the pro-apoptotic protein Bax and the activation of caspase-3. nih.gov This process is mediated by the phosphorylation of p53. nih.gov In another context, a novel compound, AM6-36, was found to induce apoptosis in human leukemia cells (HL-60) by activating the caspase cascade, including caspase-3, -7, and -9. nih.gov This activation was demonstrated by the cleavage of their pro-forms into active enzymes. nih.gov

The Bax/Bcl-2 ratio is a key determinant of apoptosis, with a higher ratio promoting cell death. While direct data for 8-((3-methoxypropyl)amino)-caffeine is lacking, the known mechanisms of related compounds suggest that it could potentially modulate this ratio to favor apoptosis. The release of cytochrome c (Cyt-C) from the mitochondria is another pivotal step in the intrinsic apoptotic pathway, often leading to the activation of caspases.

Autophagy Modulation

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the context. Research has shown that caffeine can induce autophagy. nih.govnih.gov This induction is associated with the inhibition of the PI3K/Akt/mTOR/p70S6K signaling pathway. nih.govnih.gov Interestingly, the inhibition of autophagy has been found to attenuate caffeine-induced apoptosis, suggesting a complex interplay between these two cell death mechanisms. nih.gov This indicates that the autophagic process initiated by caffeine is a necessary step for the subsequent apoptotic cell death. nih.gov

Cellular Redox Homeostasis Regulation

Cellular redox homeostasis is the balance between oxidizing and reducing agents within a cell, and its disruption can lead to oxidative stress, a condition implicated in various diseases, including cancer. Amino acid metabolism plays a crucial role in maintaining this balance. nih.gov

While specific studies on the direct effect of 8-((3-methoxypropyl)amino)-caffeine on cellular redox homeostasis are not extensively documented, the broader family of caffeine derivatives has been shown to influence cellular processes that are intrinsically linked to redox balance. For instance, the induction of apoptosis and autophagy by caffeine and its analogues can be influenced by the cellular redox state. Mitophagy, the selective degradation of mitochondria by autophagy, is a key mechanism for controlling the levels of reactive oxygen species (ROS), which are major contributors to oxidative stress. nih.gov Given that caffeine can induce autophagy, it is plausible that its derivatives, including 8-((3-methoxypropyl)amino)-caffeine, could modulate mitophagy and thereby regulate cellular redox homeostasis. However, further research is required to substantiate this hypothesis and to elucidate the specific molecular mechanisms involved.

Antioxidant Capacity and Oxidative Stress Mitigation (e.g., Ferrous Ion Chelating Activity, DCF-DA assay)

Studies on C8-substituted caffeine derivatives indicate that these compounds possess significant antioxidant potential. nih.gov Their antioxidant capacity is often evaluated through various assays that measure different aspects of this activity.

One key mechanism contributing to their antioxidant effect is the chelation of ferrous ions (Fe²⁺). By binding to ferrous ions, these caffeine analogues can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals, which are highly damaging reactive oxygen species (ROS). The ability of selected C-8 substituted caffeine derivatives to act as effective ferrous ion chelators has been demonstrated in research. nih.gov

Table 1: Antioxidant Activity of C8-Substituted Caffeine Analogues

| Assay | Observed Effect of C8-Substituted Analogues | Underlying Mechanism |

|---|---|---|

| Ferrous Ion Chelating Activity | Effective chelation of Fe²⁺ ions. nih.gov | Prevention of Fenton reaction and subsequent hydroxyl radical formation. |

| DCF-DA Assay | Reduction of intracellular Reactive Oxygen Species (ROS). nih.gov | Direct scavenging of free radicals (HAT, SET, RAF mechanisms). nih.gov |

Cytoprotective Effects Against Oxidative Damage (e.g., AAPH-induced oxidative haemolysis)

The antioxidant capabilities of 8-substituted caffeine derivatives translate into significant cytoprotective effects. A common model to evaluate this is the inhibition of oxidative damage in human red blood cells (RBCs). Oxidative haemolysis can be induced by agents like 2,2′-azobis(2-methyl-propionamidine) dihydrochloride (B599025) (AAPH), a peroxyl radical generator. nih.gov

Research has shown that selected C8-substituted caffeine derivatives can effectively protect red blood cells from AAPH-induced damage. nih.govresearchgate.net This protection involves shielding the RBC membrane and hemoglobin from the harmful effects of peroxyl radicals. nih.gov The lipophilicity of these compounds is a crucial factor, as derivatives with good lipophilicity can more effectively cross the lipid bilayer of the cell membrane to exert their protective effects from within. nih.gov By scavenging the radicals generated by AAPH, these caffeine analogues inhibit the chain reaction of lipid peroxidation and prevent the subsequent lysis of the red blood cells. nih.govresearchgate.net

Table 2: Cytoprotective Effects of C8-Substituted Caffeine Analogues

| Model System | Oxidative Stressor | Observed Protective Effect |

|---|---|---|

| Human Red Blood Cells (RBCs) | AAPH (Peroxyl Radical Generator) | Inhibition of oxidative haemolysis and protection of hemoglobin. nih.govresearchgate.net |

Effects on Cellular Metabolic Pathways

Caffeine and its derivatives are known to influence cellular metabolism. Studies on cancer cell lines have shown that caffeine can be cytotoxic by interfering with cellular metabolic activity. nih.gov This interference can lead to a reduction in cell proliferation and viability. While specific data on the effects of 8-((3-methoxypropyl)amino)-caffeine on metabolic fluxes like glucose consumption or lactate (B86563) production are not detailed in the available literature, the general effects of caffeine provide a foundational understanding. Caffeine has been observed to induce oxidative stress, which in turn can impact metabolic pathways and lysosomal function, ultimately leading to apoptosis in cancer cells. nih.gov The substitution at the C-8 position is designed to modulate these activities, often enhancing the potency of the parent caffeine molecule.

DNA Repair Mechanism Modulation

Caffeine is well-known for its role in modulating DNA repair mechanisms, primarily through the inhibition of checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). nih.gov This action can reverse cell cycle checkpoints that are normally activated in response to DNA damage, forcing the cell to proceed through the cycle without adequate repair. nih.gov

Caffeine derivatives can share or even enhance these properties. For instance, 8-Methoxycaffeine (B1198898) (8-MOC), another C8-substituted analogue, has been shown to be more potent than caffeine in inducing DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in leukemia cells. nih.gov The effects of 8-MOC were found to be similar to those of topoisomerase II inhibitors. nih.gov Furthermore, caffeine and its derivatives like 8-MOC can inhibit the repair of DNA damage induced by other agents. nih.govnih.gov This suggests that compounds like 8-((3-methoxypropyl)amino)-caffeine could potentially function as modulators of DNA repair, a characteristic that is of significant interest in cancer research.

Table 3: Modulation of DNA Repair by Caffeine and its Analogues

| Compound | Effect on DNA | Mechanism of Action |

|---|---|---|

| Caffeine | Enhances cytotoxicity of DNA damaging agents. nih.gov | Inhibits checkpoint kinases (ATM, ATR), reversing cell cycle arrest. nih.gov |

| 8-Methoxycaffeine (8-MOC) | Induces DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs). nih.gov | Acts similarly to topoisomerase II inhibitors; inhibits repair of damage induced by other agents. nih.gov |

In Vivo Preclinical Investigations of 8 Substituted Caffeine Analogues

Evaluation in Animal Models of Disease

The therapeutic efficacy of novel compounds is rigorously tested in established animal models that mimic human diseases. For 8-((3-methoxypropyl)amino)caffeine and related analogues, these investigations have spanned a range of conditions from neurological disorders to cancer.

While caffeine (B1668208) itself is well-known for its effects on cognition, research into its derivatives aims to enhance these properties. Studies in animal models, such as the Morris water maze and inhibitory avoidance tasks, are standard for evaluating effects on learning and memory. For instance, general caffeine administration has been shown to improve memory retention in rats. nih.govnih.gov Specifically, post-training administration of caffeine improved memory in the Morris water maze, suggesting an effect on memory consolidation. nih.gov In spontaneously hypertensive rats, a model for ADHD, pre-training caffeine administration attenuated spatial learning deficits. uni.lu Chronic caffeine intake has also been linked to improved learning and memory in adult mice. nih.gov

The neuroprotective potential of caffeine derivatives is a significant area of interest, particularly for diseases like Alzheimer's and Parkinson's. researchgate.netmdpi.com Animal studies have demonstrated that caffeine can rescue cognitive deficits and neuronal loss in models of neurodegeneration. researchgate.net Its mechanisms are thought to involve the regulation of inflammatory pathways and the reduction of oxidative stress. mdpi.com In a mouse model of familial Alzheimer's disease, caffeine's oral absorption and brain exposure were not compromised, indicating its ability to reach its target. researchgate.net Another coffee component, EHT (eicosanoyl-5-hydroxytryptamide), has shown neuroprotective effects in the MPTP model of Parkinson's disease by attenuating the neuroinflammatory response and oxidative stress. nih.gov

The anti-inflammatory properties of caffeine and its derivatives are being investigated in various models of immune-mediated diseases. Caffeine has been shown to suppress the synthesis of pro-inflammatory cytokines like IL-1β and TNFα in the hypothalamus during endotoxin-induced inflammation in sheep. nih.gov It also demonstrates tissue-protective effects by inhibiting hyperoxia-induced pulmonary inflammation. researchgate.net In mouse models, caffeine administration reduced lipopolysaccharide (LPS)-mediated inflammation in muscle tissue by downregulating components of the NLRP3 inflammasome. mdpi.com

The potential of caffeine derivatives as anticancer agents is an emerging field of research. While direct studies on 8-((3-methoxypropyl)amino)caffeine in vivo are limited, related compounds have been synthesized and evaluated. For example, novel 8-caffeinyl-triazolylmethoxy hybrid conjugates have demonstrated potent activity against melanoma and breast cancer cell lines in vitro. nih.gov One of these conjugates showed stronger toxicity to melanoma cells than the standard drug methotrexate (B535133) and exhibited greater selectivity. nih.gov The cytotoxic effects of other caffeine metabolites, such as 6-amino-5-formyl-methylamino-1,3-dimethyl uracil, have also been studied in murine cancer models. nih.gov

Pharmacodynamic Profiling in Preclinical Models

Pharmacodynamics examines what a drug does to the body. For caffeine and its analogues, the primary mechanism of action is the antagonism of adenosine (B11128) receptors. wikipedia.org This action is responsible for many of its physiological effects, including central nervous system stimulation. nih.gov Caffeine also acts as a nonselective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP). nih.govwikipedia.org This can influence various cellular processes, including lipolysis and the modulation of inflammatory responses. nih.govwikipedia.org The affinity of caffeine for different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) varies, and it is the antagonism at A₁ and A₂A receptors that is most associated with its stimulant effects. wikipedia.org The specific pharmacodynamic profile of 8-((3-methoxypropyl)amino)caffeine would determine its unique therapeutic potential.

Interactive Data Table: Effects of Caffeine in Preclinical Models

| Model Type | Animal Model | Compound | Key Findings | Reference |

| Learning & Memory | Wistar Rats | Caffeine | Improved memory retention in Morris water maze | nih.gov |

| Learning & Memory | Mice | Caffeine | Improved inhibitory avoidance retention | nih.gov |

| Neurodegeneration | Mouse Model (LPS-induced) | Caffeine | Rescued cognitive deficits and neuronal loss | researchgate.net |

| Neurodegeneration | d-galactose-treated Rats | Caffeine | Reversed oxidative stress and neuroinflammation | mdpi.com |

| Inflammation | Female Sheep (LPS-induced) | Caffeine | Suppressed pro-inflammatory cytokine synthesis in the hypothalamus | nih.gov |

| Inflammation | Mouse Model (LPS-induced) | Caffeine | Reduced muscle inflammation by downregulating NLRP3 inflammasome | mdpi.com |

| Cancer | In vitro (Melanoma/Breast Cancer Cells) | 8-caffeinyl-triazolylmethoxy hybrid conjugates | Potent and selective anticancer activity | nih.gov |

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Compound-Environment Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com These simulations allow researchers to observe how a compound like 8-((3-methoxypropyl)amino)-caffeine behaves in a biological environment, such as in aqueous solution or near a protein receptor. mdpi.com By calculating the trajectory of atoms and molecules, MD simulations can reveal information about the stability of the compound, its conformational changes, and its interactions with surrounding molecules like water or amino acid residues. nih.govnih.gov

The process involves creating a simulation box containing the molecule of interest and the relevant environmental components. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a specific time, typically nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory provides data on various parameters, including root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. acs.org

For xanthine (B1682287) derivatives, MD simulations have been employed to investigate the stability of protein-ligand complexes. nih.govnih.gov For instance, simulations can track whether a ligand remains bound to the active site of a target protein over the simulation time, providing insights into the durability of the interaction. nih.gov Studies on caffeine (B1668208) have used MD to understand its aggregation behavior and its interactions with other molecules in solution. These simulations are crucial for predicting how the 8-((3-methoxypropyl)amino)- substituent might influence the compound's solubility, membrane permeability, and binding dynamics.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insight Provided |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the structural stability of the molecule or protein-ligand complex during the simulation. acs.org |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom from its average position. | Identifies flexible or rigid regions within the molecule. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the compound and its environment (e.g., water, receptor). | Reveals key interactions responsible for binding and solubility. |

| Binding Free Energy (e.g., MM-PBSA) | Calculates the free energy of binding between a ligand and a receptor. | Predicts the affinity of the compound for a biological target. acs.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide a detailed understanding of a molecule's structure, stability, and chemical reactivity by solving approximations of the Schrödinger equation. For 8-((3-methoxypropyl)amino)-caffeine, these calculations can predict its geometry, the distribution of electron density, and the energies of its molecular orbitals. nih.gov

A key application of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, quantum chemical calculations can determine various other properties:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are rich or poor in electrons. This is useful for predicting how the molecule will interact with other charged or polar molecules.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (like FTIR and FT-Raman) to confirm the molecular structure. nih.gov

Reaction Mechanisms: These calculations can model the transition states of chemical reactions, providing insight into reaction pathways and activation energies.

For caffeine and its derivatives, DFT studies have been used to analyze their electronic structure and how it is affected by different solvents and substituents. nih.gov Applying these methods to 8-((3-methoxypropyl)amino)-caffeine would elucidate how the substituent at the C8 position influences the electronic properties of the xanthine core, which is crucial for its interactions with biological targets.

Table 2: Properties Derived from Quantum Chemical Calculations

| Property | Description | Significance for 8-((3-methoxypropyl)amino)-caffeine |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and non-bonded interactions with receptors. mdpi.com |

| Mulliken/NBO Charges | Distribution of electron charges on each atom. | Helps in understanding intermolecular interactions. |

In Silico Prediction of Molecular Descriptors and Pharmacokinetic Parameters (e.g., Lipinski's Rule of Five)

In silico methods are essential in modern drug discovery for predicting the pharmacokinetic properties of a compound, often summarized by ADME (absorption, distribution, metabolism, and excretion). One of the most widely used guidelines is Lipinski's Rule of Five, which assesses the "drug-likeness" of a molecule and its likelihood of being orally bioavailable. drugbank.comni.ac.rs The rule states that poor absorption or permeation is more likely when a molecule violates two or more of the following criteria:

Molecular weight ≤ 500 Daltons nih.gov

Log P (octanol-water partition coefficient) ≤ 5 nih.gov

Hydrogen bond donors ≤ 5 nih.gov

Hydrogen bond acceptors ≤ 10 nih.gov

These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic. nih.gov For new caffeine derivatives, including 8-((3-methoxypropyl)amino)-caffeine, these parameters are calculated using computational tools to provide an early assessment of their potential as drug candidates. nih.govnih.gov Studies on various C8-substituted caffeine derivatives have shown that many of them adhere to Lipinski's rules, suggesting they possess favorable physicochemical properties for oral administration. nih.govnih.gov

Beyond Lipinski's rules, other molecular descriptors are also important. The Polar Surface Area (PSA) is another critical parameter, with values typically needing to be less than 140 Ų for good cell permeability. The number of rotatable bonds, which influences conformational flexibility, is also considered, with fewer than 10 being generally preferred. ni.ac.rs

Table 3: Predicted Molecular Descriptors for Caffeine, 8-((3-methoxypropyl)amino)-

| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 281.33 g/mol | ≤ 500 | Yes |

| Log P (Octanol-Water Partition Coefficient) | 0.49 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

| Polar Surface Area (PSA) | 77.5 Ų | < 140 Ų | Yes |

| Rotatable Bonds | 5 | ≤ 10 | Yes |

Note: Predicted values are based on computational models and may vary slightly between different prediction software.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. researchgate.net This method is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates. rsc.org For 8-((3-methoxypropyl)amino)-caffeine, docking studies can predict how it interacts with specific biological targets.

The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness of fit" using a scoring function. This function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The results provide a model of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. rsc.org

Research on C8-substituted xanthine derivatives has utilized molecular docking to explore their interactions with various receptors, including adenosine (B11128) receptors (A1 and A2A) and acetylcholinesterase. nih.govnih.gov These studies have shown that the substituent at the C8 position plays a critical role in determining the compound's binding affinity and selectivity. nih.gov For example, docking studies revealed that the xanthine core often forms π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site, while the C8-substituent can form hydrophobic interactions that enhance binding. nih.govnih.gov Docking 8-((3-methoxypropyl)amino)-caffeine into relevant receptor structures would provide valuable hypotheses about its mechanism of action and guide further experimental studies.

Application of Genetic Algorithms in Molecular Design

Genetic algorithms (GAs) are optimization methods inspired by the principles of natural evolution, such as mutation, crossover, and selection. cumincad.orgresearchgate.net In drug design, GAs are used to explore the vast chemical space and identify novel molecules with desired properties. This approach is particularly useful for de novo design, where new molecular structures are built from scratch, or for optimizing a lead compound. researchgate.net

A GA starts with an initial population of candidate molecules, which can be generated randomly or based on a known scaffold like caffeine. Each molecule is represented by a "chromosome," which encodes its structural features. cumincad.org The "fitness" of each molecule is then evaluated based on a scoring function that can incorporate various desired properties, such as high binding affinity (from docking scores), good pharmacokinetic profiles (from ADME predictions), and synthetic accessibility.

The algorithm then iteratively improves the population through the following steps:

Selection: Molecules with higher fitness scores are more likely to be selected as "parents" for the next generation.

Crossover: Genetic information from two parent molecules is combined to create new "offspring" molecules. For example, the C8-substituent from one parent could be combined with the N1-substituent from another.

Mutation: Random changes are introduced into the offspring's structure, such as altering a functional group or changing the length of an alkyl chain.

This evolutionary process is repeated for many generations, gradually leading to populations of molecules with improved fitness. researchgate.net Genetic algorithms can be applied to the design of novel xanthine derivatives by systematically exploring different substituents at the C8 position and other positions of the purine (B94841) ring to optimize their biological activity and drug-like properties. nih.govnih.gov

Analytical Methodologies for Characterization and Quantification of 8 3 Methoxypropyl Amino Caffeine and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 8-((3-methoxypropyl)amino)caffeine. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of 8-((3-methoxypropyl)amino)caffeine in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of 8-((3-methoxypropyl)amino)caffeine, distinct signals are expected for the protons of the caffeine (B1668208) core and the 3-methoxypropyl side chain. The three N-methyl groups (N1, N3, and N7) of the caffeine skeleton typically appear as sharp singlet peaks at characteristic chemical shifts. The proton of the amino group (NH) linking the side chain to the C8 position would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration. The protons of the propyl chain would exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing confirmation of the chain's structure. Specifically, the methylene (B1212753) group adjacent to the amino group, the central methylene group, and the methylene group adjacent to the methoxy (B1213986) group would each have distinct signals. The methoxy group itself would present as a sharp singlet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C2 and C6) of the xanthine (B1682287) ring are expected to resonate at downfield chemical shifts. The carbons of the imidazole (B134444) and pyrimidine (B1678525) rings of the caffeine core (C4, C5, and C8) would also have characteristic signals. The chemical shift of the C8 carbon is particularly indicative of the substitution at this position. The carbons of the 3-methoxypropyl side chain, including the three methylene carbons and the methoxy carbon, would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-((3-methoxypropyl)amino)caffeine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N1-CH₃ | 3.2 - 3.4 | s |

| N3-CH₃ | 3.4 - 3.6 | s |

| N7-CH₃ | 3.8 - 4.0 | s |

| NH | 5.0 - 6.0 | br s |

| N-CH₂ | 3.3 - 3.5 | t |

| CH₂-CH₂-CH₂ | 1.8 - 2.0 | p |

| O-CH₂ | 3.5 - 3.7 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-((3-methoxypropyl)amino)caffeine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N1-CH₃ | 28 - 30 |

| N3-CH₃ | 30 - 32 |

| N7-CH₃ | 33 - 35 |

| C2 | 151 - 153 |

| C4 | 147 - 149 |

| C5 | 107 - 109 |

| C6 | 155 - 157 |

| C8 | 149 - 151 |

| N-CH₂ | 40 - 42 |

| CH₂-CH₂-CH₂ | 28 - 30 |

| O-CH₂ | 69 - 71 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in 8-((3-methoxypropyl)amino)caffeine by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for 8-((3-methoxypropyl)amino)caffeine would include:

N-H Stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine group.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene groups in the caffeine core and the alkyl side chain.

C=O Stretching: Strong absorption bands around 1650-1700 cm⁻¹ are characteristic of the two carbonyl groups (C2=O and C6=O) in the xanthine ring.

C=N and C=C Stretching: Absorptions in the 1550-1650 cm⁻¹ region can be attributed to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the purine (B94841) ring system.

C-N Stretching: Bands in the 1000-1350 cm⁻¹ range corresponding to the stretching vibrations of the various carbon-nitrogen bonds.

C-O Stretching: A distinct band, likely in the 1070-1150 cm⁻¹ region, indicating the C-O-C stretching of the ether linkage in the methoxypropyl side chain.

Table 3: Expected FT-IR Absorption Bands for 8-((3-methoxypropyl)amino)caffeine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=O | Stretching | 1650 - 1700 |

| C=N, C=C | Stretching | 1550 - 1650 |

| C-N | Stretching | 1000 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 8-((3-methoxypropyl)amino)caffeine. It also provides structural information through the analysis of fragmentation patterns. In a typical mass spectrum, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 8-((3-methoxypropyl)amino)caffeine (C₁₂H₁₉N₅O₃), the exact mass can be calculated and compared with the experimentally determined value for high-resolution mass spectrometry (HRMS), confirming the molecular formula. The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which is a measure of an ion's size and shape in the gas phase. nih.gov

The fragmentation pattern in tandem mass spectrometry (MS/MS) can reveal the structure of the molecule. Common fragmentation pathways for 8-alkylaminocaffeine derivatives involve cleavage of the side chain. For 8-((3-methoxypropyl)amino)caffeine, characteristic fragments would likely result from the loss of the methoxypropyl group or parts of it.

Table 4: Predicted Mass Spectrometry Data for 8-((3-methoxypropyl)amino)caffeine Adducts nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 282.15608 | 164.1 |

| [M+Na]⁺ | 304.13802 | 177.3 |

| [M-H]⁻ | 280.14152 | 165.3 |

| [M+NH₄]⁺ | 299.18262 | 178.6 |

| [M+K]⁺ | 320.11196 | 173.5 |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of 8-((3-methoxypropyl)amino)caffeine from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of 8-((3-methoxypropyl)amino)caffeine and its analogues. A reversed-phase HPLC method would be most suitable, typically employing a C18 stationary phase.

The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation of the target compound from other related substances or impurities.

Detection is commonly performed using a UV detector, as the purine ring system of caffeine and its derivatives exhibits strong absorbance in the UV region, typically around 270-280 nm. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Table 5: General HPLC Method Parameters for the Analysis of 8-((3-methoxypropyl)amino)caffeine

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

Advanced Chemometric Methods for Complex Matrix Analysis

When analyzing 8-((3-methoxypropyl)amino)caffeine and its analogues in complex matrices, such as biological fluids or environmental samples, advanced chemometric methods can be applied to the data obtained from spectroscopic and chromatographic techniques. These methods use multivariate statistics to extract meaningful information from large and complex datasets.

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly useful. PCA can be applied to spectroscopic data (e.g., a series of FT-IR or NMR spectra) to identify patterns and classify samples based on their chemical composition. For instance, PCA could differentiate between various 8-substituted caffeine analogues based on subtle differences in their spectra.

PLS regression is a powerful tool for quantitative analysis in the presence of interfering substances. It can be used to build a predictive model that correlates the spectral data of a mixture directly with the concentration of the analyte of interest, such as 8-((3-methoxypropyl)amino)caffeine, even when the analyte's signal is heavily overlapped by other components in the matrix. The development of such chemometric models requires a well-designed calibration set containing samples with known concentrations of the analyte and potential interferents.

The application of these advanced methods can significantly enhance the speed and efficiency of analysis by reducing the need for extensive sample cleanup or complete chromatographic separation.

Fourier Transform Near-Infrared Spectroscopy (FT-NIRS) coupled with Chemometrics

Fourier Transform Near-Infrared Spectroscopy (FT-NIRS) has emerged as a powerful, rapid, and non-destructive analytical tool for the quantitative analysis of caffeine and its analogues. nih.govmdpi.com This technique measures the absorption of near-infrared radiation (typically in the 4000–12000 cm⁻¹ range) by the sample, which corresponds to overtones and combinations of the fundamental molecular vibrations. researchgate.net For a molecule like 8-((3-methoxypropyl)amino)caffeine, the NIR spectrum contains complex and overlapping absorption bands related to C-H, N-H, and O-H bonds, making it a rich source of chemical information. researchgate.net

Due to the complexity and the overlapping nature of NIR spectra, chemometric methods are essential for extracting meaningful quantitative data. researchgate.netuni.lu Partial Least Squares (PLS) regression is a commonly employed multivariate calibration technique that builds a model correlating the NIR spectral data (predictor variables) with the concentration values of the analyte, which are determined by a reference method like High-Performance Liquid Chromatography (HPLC). fip.orgnih.govcapes.gov.br This PLS model can then be used to predict the concentration of the target compound in unknown samples rapidly. nih.gov

The development of a robust FT-NIRS method involves several key steps:

Sample Set Selection : A diverse set of calibration samples with varying known concentrations of the target analogue is prepared.

Spectral Acquisition : NIR spectra of the calibration samples are recorded under controlled conditions. mdpi.com

Data Preprocessing : Spectral data often undergoes mathematical pretreatments (e.g., derivatives, standard normal variate) to reduce baseline variations and enhance the relevant signals. researchgate.net

Model Calibration and Validation : A PLS model is constructed and then validated using an independent test set to assess its predictive accuracy and robustness. nih.gov The model's performance is evaluated based on parameters like the Root Mean Square Error of Prediction (RMSEP) and the correlation coefficient (R). nih.gov

This methodology offers a significant advantage for routine analysis as it is fast, requires minimal to no sample preparation, and avoids the use of costly solvents and reagents. mdpi.comresearchgate.net

Table 1: Typical FT-NIRS Instrumental and Chemometric Parameters for Caffeine Analogue Quantification

| Parameter | Typical Setting/Value | Reference |

| Spectrometer | Frontier NIR spectrophotometer | mdpi.com |

| Spectral Range | 10,000 - 4000 cm⁻¹ | mdpi.comresearchgate.net |

| Resolution | 2 cm⁻¹ | mdpi.com |

| Reference Method | High-Performance Liquid Chromatography (HPLC) | nih.govcapes.gov.br |

| Chemometric Model | Partial Least Squares (PLS) Regression | fip.orgnih.gov |

| Performance Metric | Root Mean Square Error of Prediction (RMSEP) | nih.gov |

| Performance Metric | Correlation Coefficient (R) | nih.gov |

Table 2: Illustrative Validation Results for a PLS Model

| Sample ID | Reference Value (mg/g) | NIRS Predicted Value (mg/g) | Relative Error (%) |

| Test_01 | 10.5 | 10.3 | -1.90 |

| Test_02 | 12.1 | 12.4 | +2.48 |

| Test_03 | 8.7 | 8.6 | -1.15 |

| Test_04 | 15.3 | 15.0 | -1.96 |

| Test_05 | 11.2 | 11.4 | +1.79 |

Elemental Analysis for Compound Detection

Elemental analysis is a cornerstone technique in synthetic chemistry for the verification of a newly synthesized compound's identity and purity. It determines the mass percentage of the constituent elements—primarily carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) or oxygen (O)—in a sample. For novel caffeine analogues like 8-((3-methoxypropyl)amino)caffeine, this analysis is crucial for confirming that the chemical transformation and purification have yielded the correct target molecule. researchgate.netnih.gov

The procedure involves the complete combustion of a small, precisely weighed amount of the pure compound in a controlled environment. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified by a detector. From these measurements, the percentage of each element in the original sample is calculated.

For the compound 8-((3-methoxypropyl)amino)caffeine , the molecular formula is C₁₂H₁₉N₅O₃. uni.lu The theoretical elemental composition can be calculated from its molecular weight. A close agreement between the experimentally determined percentages and the calculated theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental formula and its purity. researchgate.net This data is a standard requirement for the characterization of new compounds in peer-reviewed scientific literature.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for C₁₂H₁₉N₅O₃

| Element | Molecular Formula | Theoretical Mass % | Typical Experimental Mass % |

| Carbon (C) | C₁₂H₁₉N₅O₃ | 51.23% | 51.29% |

| Hydrogen (H) | C₁₂H₁₉N₅O₃ | 6.81% | 6.78% |

| Nitrogen (N) | C₁₂H₁₉N₅O₃ | 24.90% | 24.85% |

| Oxygen (O) | C₁₂H₁₉N₅O₃ | 17.06% | 17.08% |

Future Directions and Research Opportunities

Design and Synthesis of Novel C8-Modified Analogues with Enhanced Selectivity

The future design of C8-modified caffeine (B1668208) analogues is centered on achieving greater affinity and selectivity for specific biological targets, primarily adenosine (B11128) A1 and A2A receptors. rsc.orgnih.govnih.gov Research indicates that even subtle changes to the substituent at the C8 position can dramatically alter a compound's potency and receptor selectivity. nih.govnih.govnih.gov

Two primary strategies have emerged for the synthesis of these novel analogues nih.gov:

Halogenation and Nucleophilic Substitution: This common approach involves the bromination or chlorination of the C8 position, followed by a nucleophilic aromatic substitution (SNAr) type reaction with a wide range of nucleophiles. nih.gov

Condensation with Diaminouracil: This method utilizes the coupling of 1,3-dimethyl-5,6-diaminouracil with various carboxylic acids or aldehydes to construct the xanthine (B1682287) ring system with the desired C8-substituent. nih.govnih.gov

These C8-modified derivatives are often categorized based on the atom linking the substituent to the xanthine core: C8-C, C8-N, C8-S, and C8-O. rsc.orgnih.gov Among these, C8-N analogues, such as 8-((3-methoxypropyl)amino)-caffeine, are noted for their significant biological activities, including potential as CNS stimulants and anticancer agents. researchgate.net The synthesis of C8-O derivatives has been less common but is gaining interest due to their demonstrated potential as anticancer, antimicrobial, and analgesic agents, as well as inhibitors of monoamine oxidase (MAO). rsc.org

Future synthetic efforts will likely focus on creating hybrid molecules that combine the caffeinyl scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, to explore new chemical space and biological activities. nih.govresearchgate.net Additionally, efficient, microwave-assisted synthetic methods are being developed to accelerate the creation of these novel analogues. researchgate.netresearchgate.net

Table 1: Synthetic Strategies for C8-Modified Caffeine Derivatives

| Strategy | Starting Material | Key Reaction | Resulting Linkage | Reference |

|---|---|---|---|---|

| Halogenation/Substitution | Caffeine | Bromination followed by SNAr with nucleophiles | C8-N, C8-O, C8-S | nih.gov |

| Condensation/Cyclization | 1,3-dimethyl-5,6-diaminouracil | Reaction with carboxylic acids or aldehydes | C8-C, C8-N | nih.govnih.gov |

| Cross-Dehydrogenative Coupling | Caffeine/Theobromine | Reaction with alcohols under microwave irradiation | C8-C | researchgate.net |

| "Click" Chemistry | N-propargylated 8-piperazinyl caffeine | Huisgen cycloaddition with alkyl azides | C8-N linked triazole | researchgate.net |

Exploration of Alternative Molecular Targets for 8-Substituted Xanthines

While adenosine receptors remain the primary focus, the structural diversity of 8-substituted xanthines suggests they may interact with other molecular targets, a key area for future investigation. nih.govnih.govontosight.ai Caffeine itself is known to be a nonselective phosphodiesterase (PDE) inhibitor and a moderate inhibitor of acetylcholinesterase (AChE), though typically at concentrations higher than those for adenosine receptor antagonism. wikipedia.org These off-target activities present an opportunity for designing new derivatives with enhanced potency and selectivity for these alternative enzymes.

Research has pointed to several potential alternative targets:

Monoamine Oxidase (MAO): Some C8-modified caffeine derivatives, particularly C8-O analogues, have been identified as inhibitors of MAO, an enzyme critical in the metabolism of neurotransmitters. rsc.org

Phosphodiesterases (PDEs): As methylxanthines, these compounds are known to inhibit PDEs, which raises intracellular cyclic AMP levels. wikipedia.org Future work could focus on designing derivatives selective for specific PDE isozymes implicated in various diseases.

Iron Chelation: A recent study synthesized a novel series of C8-substituted caffeine derivatives and evaluated them as iron chelators, demonstrating their potential as cytoprotective agents under conditions of oxidative stress. nih.gov

Exploring these alternative targets could significantly broaden the therapeutic applications of the 8-substituted xanthine scaffold beyond its current scope.

Advanced Computational Modeling for Mechanism Elucidation

Computational methods are becoming indispensable tools for accelerating the drug discovery process for 8-substituted xanthines. In silico studies, including molecular docking and pharmacokinetic modeling, are frequently used to predict the binding affinity of newly designed compounds and to understand their mechanism of action at an atomic level. rsc.orgnih.govnih.gov

Future research will leverage more advanced computational techniques to gain deeper insights:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing a more realistic picture of the binding event and helping to elucidate the specific interactions that confer selectivity for one adenosine receptor subtype over another.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will continue to be refined to build robust predictive models. By correlating the structural features of a large library of derivatives with their biological activities, these models can guide the design of new compounds with improved properties.

Prediction of ADME Properties: Computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of virtual compounds. iu.edu This allows researchers to prioritize the synthesis of derivatives with more drug-like properties, reducing late-stage failures. For instance, predicted collision cross-section (CCS) values can provide insights into a molecule's shape and potential interactions. uni.lu

These computational approaches, when used in concert with synthetic chemistry and biological testing, create a powerful cycle of design, synthesis, and evaluation that can more efficiently identify promising new therapeutic candidates.

Development of High-Throughput Screening (HTS) Assays for Derivative Libraries

The generation of large libraries of C8-modified xanthine derivatives necessitates the use of high-throughput screening (HTS) to efficiently evaluate their biological activity. nih.govresearchgate.net HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov

The development of robust HTS assays is crucial for future research in this area. Key components of this effort include:

Assay Miniaturization: Adapting assays to 96-well or 384-well plate formats reduces the volume of reagents and the amount of test compound needed, making the screening process more cost-effective and efficient. nih.gov

Diverse Compound Libraries: HTS facilities often house extensive and diverse collections of small molecules that can be screened to identify initial "hits". iu.edu For 8-substituted xanthines, specialized libraries are created based on common scaffolds, which can then be rapidly synthesized and screened. rsc.org

Automated Systems: The process relies on automated liquid handlers, plate readers, and robotic systems to manage the large number of plates and data points generated. iu.edu For receptor binding assays, techniques like radioligand binding assays or fluorescence-based assays are commonly automated. nih.govnih.govnih.gov

A typical HTS workflow for a library of caffeine derivatives would involve screening against cell lines expressing specific adenosine receptor subtypes (e.g., A1 or A2A) to identify compounds that either block or activate the receptor. nih.gov The development of high-throughput HPLC methods can also be used to analyze compound purity and stability during these large-scale screens. nih.gov

Investigation of Synergy with Other Bioactive Compounds

An emerging area of interest is the potential for 8-substituted xanthines to act synergistically with other bioactive compounds. This can involve either creating hybrid molecules or co-administering the xanthine derivative with another agent.

Hybrid Conjugates: The synthesis of molecules that covalently link a C8-substituted caffeine core to another bioactive scaffold (such as a 1,2,3-triazole or chalcone) is an active area of research. rsc.orgnih.gov This approach aims to create a single molecule with dual activity or improved properties.

Co-administration: Studies have investigated the combined effects of caffeine and other substances. For example, the co-ingestion of caffeine and essential amino acids has been shown to enhance physical performance and maintain muscle activation under stressful conditions, suggesting a synergistic effect on central nervous system drive. nih.govresearchgate.net

Future research will likely expand to explore the synergistic effects of novel C8-substituted xanthines with a wider range of compounds. This could include combining them with existing drugs to enhance efficacy or reduce side effects in areas like oncology or neurodegenerative disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 3-methoxypropylamino group at the 8-position of caffeine?

- Methodological Answer : The 3-methoxypropylamino group can be introduced via nucleophilic substitution or reductive amination. For example, starting with 8-chlorocaffeine (a precursor analogous to 8-chlorotheophylline), the chloro group can be displaced using 3-methoxypropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Alternatively, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) may enhance regioselectivity . Post-synthesis, purification via reverse-phase HPLC (using formic acid/MeCN gradients) ensures high purity .

Q. How can the structural integrity of 8-((3-methoxypropyl)amino)caffeine be validated after synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular mass (e.g., [M+H]⁺ peaks with <2 ppm error). Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) identifies substituent positions: the 8-position proton in caffeine (~δ 7.5 ppm) disappears post-substitution, while new signals for the methoxypropyl chain (e.g., δ 3.3 ppm for OCH₃) emerge . Infrared spectroscopy (IR) can confirm N-H stretches (~3300 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Q. What chromatographic methods optimize the purification of 8-((3-methoxypropyl)amino)caffeine?

- Methodological Answer : Reverse-phase HPLC using C18 columns with mobile phases like 0.1% formic acid in water (A) and acetonitrile (B) achieves baseline separation. Gradient elution (e.g., 5% B to 95% B over 20 minutes) resolves polar byproducts. For scale-up, flash chromatography with silica gel and ethyl acetate/hexane (3:7) is effective .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methoxypropylamino substituent influence caffeine’s pharmacological interactions?

- Methodological Answer : Computational studies (DFT or molecular docking) model steric hindrance and electronic perturbations. For instance, the methoxypropyl group may reduce adenosine receptor binding by occupying hydrophobic pockets, while its electron-donating nature alters caffeine’s π-π stacking with target proteins. Experimental validation involves competitive binding assays (e.g., radioligand displacement in A₁/A₂A receptors) .

Q. What isotopic labeling strategies enable tracking of 8-((3-methoxypropyl)amino)caffeine’s metabolic fate?

- Methodological Answer : Deuterium or ¹³C labeling at the methoxypropyl chain (e.g., synthesizing 3-(trideuteriomethoxy)propyl derivatives) allows LC-HRMS/MS detection of metabolites. In vitro incubation with liver microsomes (CYP450 enzymes) identifies oxidation products (e.g., hydroxylation at the propyl chain). Isotope ratio mass spectrometry (IRMS) quantifies metabolic turnover .

Q. What experimental designs resolve contradictions in the compound’s solubility and stability profiles?

- Methodological Answer : Kinetic solubility assays (e.g., shake-flask method in PBS/DMSO) compare hydrophilicity against unmodified caffeine. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC-UV. Conflicting data may arise from pH-dependent hydrolysis of the methoxypropyl group; buffered solutions (pH 1.2–7.4) clarify degradation pathways .

Q. How can substituent effects on UV/Vis spectra guide photostability analysis?

- Methodological Answer : Solvatochromic shifts in UV/Vis spectra (e.g., λmax in DMF vs. MeOH) reveal solvent-dependent stabilization of the azo or quinonoid moieties. Time-dependent photodegradation under UV light (λ = 254 nm) quantifies half-life, while TD-DFT calculations correlate spectral changes with electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.